molecular formula C11H9NO B7765065 2-Naphthaldehyde oxime

2-Naphthaldehyde oxime

Cat. No. B7765065
M. Wt: 171.19 g/mol
InChI Key: VJSUSMMBIMGSHW-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthaldehyde oxime is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Naphthaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis and Oxidative Cyclisation : 2-Hydroxy-1-naphthaldehyde oxime undergoes a one-pot o- and peri-oxidative cyclisation to form different isomeric compounds, which has implications in organic synthesis and chemical reactions (Supsana et al., 2000).

  • Sensor for Cyanide Detection : This compound acts as a selective chemosensor for cyanide ion detection in aqueous media. Its complexation with cyanide ions causes an enhanced fluorescent intensity and red-shift, indicating potential applications in environmental monitoring (Wang et al., 2015).

  • Antimicrobial Activity : The antimicrobial properties of E-2-naphthaldehyde oxime have been studied, highlighting its potential use in medical and pharmaceutical applications. The compound demonstrated significant antimicrobial activities against various pathogenic microbes (Lasri et al., 2020).

  • Cycloaddition Reactions : The compound has been used in studies exploring its behavior in cycloaddition reactions, providing valuable insights into organic reaction mechanisms (Tzeli et al., 2022).

  • Antimicrobial Evaluation in Synthesized Compounds : It has been used in the synthesis of naphthaldehyde analogues, which were then evaluated for their antimicrobial properties, indicating its role in the development of new antimicrobial agents (Yadav et al., 2017).

  • Oxidative Alkoxylation and Ring-Opening Protocols : Its role in the synthesis of novel organic compounds through oxidative ring closure and alkoxylation has been studied, contributing to advancements in organic chemistry (Dolka et al., 2009).

  • Crystal Structure Analysis : The crystal structure of E-2-naphthaldehyde oxime has been analyzed, providing valuable data for understanding its molecular properties (Lasri et al., 2018).

  • Synthesis of Novel Compounds : It has been utilized in the synthesis of naphthopyranoisoxazoles and naphthopyranoisoxazolines, showing its versatility in organic synthesis (Liaskopoulos et al., 2008).

  • Biological Applications : The compound has been studied for its potential in biological applications, such as bioorthogonal turn-on probes for fluorogenic protein labeling (Tian et al., 2019).

  • Metal Ion Recognition : Its derivatives have been explored for the recognition of metal ions like Al3+, highlighting its potential in environmental sensing and analysis (David et al., 2021).

properties

IUPAC Name

(NE)-N-(naphthalen-2-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8,13H/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSUSMMBIMGSHW-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthaldehyde oxime

Synthesis routes and methods

Procedure details

To a mixture of 7.8 g of 2-naphthalaldehyde and 7.1 ml of triethylamine in 100 ml of methylene chloride was added 3.54 g of hydroxylamine hydrochloride and the mixture heated at 35° C. for three hours. The organic reaction solvent was washed with water, dried and concentrated to give 8.4 g of product.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Naphthaldehyde oxime
Reactant of Route 2
Reactant of Route 2
2-Naphthaldehyde oxime
Reactant of Route 3
Reactant of Route 3
2-Naphthaldehyde oxime
Reactant of Route 4
2-Naphthaldehyde oxime
Reactant of Route 5
2-Naphthaldehyde oxime
Reactant of Route 6
Reactant of Route 6
2-Naphthaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.